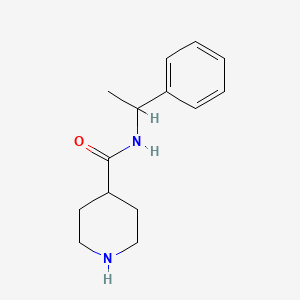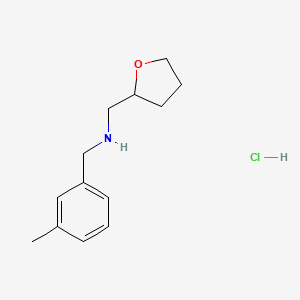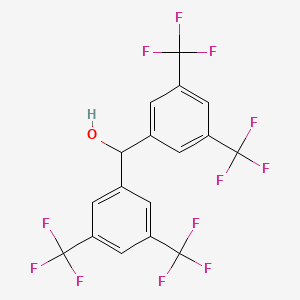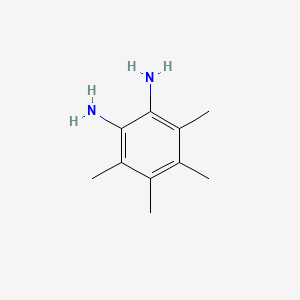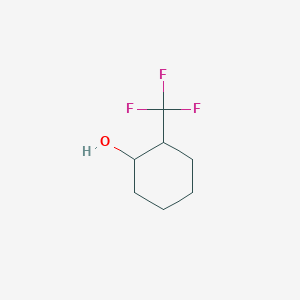
2-(トリフルオロメチル)シクロヘキサノール
概要
説明
2-(Trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C7H11F3O. It is a cyclohexanol derivative where one of the hydrogen atoms on the cyclohexane ring is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects .
科学的研究の応用
2-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
準備方法
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)cyclohexanol can be synthesized through various methods. One common approach involves the hydrogenation of trifluoromethyl-substituted cyclohexanones. For instance, the hydrogenation of 2-(trifluoromethyl)cyclohexanone using a platinum catalyst in the presence of hydrogen gas can yield 2-(trifluoromethyl)cyclohexanol .
Another method involves the stepwise Robinson annulation, where a diketone such as 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione is synthesized and then treated under basic conditions to form the desired cyclohexanol derivative .
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)cyclohexanol typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: 2-(Trifluoromethyl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Alkyl halides such as 2-(trifluoromethyl)cyclohexyl chloride or bromide.
作用機序
The mechanism of action of 2-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)cyclohexanone: A ketone derivative with similar structural features but different reactivity.
2-(Trifluoromethyl)cyclohexylamine: An amine derivative with distinct chemical properties and applications.
2-(Trifluoromethyl)cyclohexyl chloride: A halide derivative used in different synthetic applications.
Uniqueness
2-(Trifluoromethyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the cyclohexane ring. This combination imparts unique chemical properties, such as increased acidity and enhanced reactivity in various chemical reactions. The trifluoromethyl group also enhances the compound’s stability and bioavailability, making it valuable in pharmaceutical and industrial applications .
特性
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380532 | |
| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104282-19-1 | |
| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


